4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid
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Overview
Description
4-(4-Ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the ethoxyphenyl derivative, followed by the introduction of the thiophen-2-ylmethylamino group. The final step involves the formation of the butanoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: In organic synthesis, 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology and Medicine: The compound’s structure suggests potential biological activity, making it a candidate for drug development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.
Industry: In material science, the compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism by which 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering biochemical pathways. The thiophene ring could play a role in binding to specific molecular targets, while the ethoxyphenyl group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
- 4-(4-Hydroxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
Comparison: Compared to its analogs, 4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid may exhibit different solubility and reactivity profiles due to the presence of the ethoxy group
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-22-13-7-5-12(6-8-13)16(19)10-15(17(20)21)18-11-14-4-3-9-23-14/h3-9,15,18H,2,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRORFTPGAGTHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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